![molecular formula C8H14ClN3O2 B612957 N-Me-His-Ome HCl CAS No. 118384-75-1](/img/structure/B612957.png)
N-Me-His-Ome HCl
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Overview
Description
N-Me-His-Ome HCl, also known as N-methyl histamine hydrochloride, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a histamine derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-nociceptive effects.
Mechanism of Action
The mechanism of action of N-Me-His-Ome HCl is not fully understood. However, it is believed to act through the histamine H3 receptor, which is predominantly expressed in the central nervous system. Activation of this receptor leads to a decrease in the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This, in turn, leads to a reduction in inflammation, tumor growth, and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and reduce tumor growth. Furthermore, this compound has been found to reduce pain by inhibiting the release of neurotransmitters involved in pain signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of N-Me-His-Ome HCl is its ability to inhibit the production of pro-inflammatory cytokines without affecting the production of anti-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-Me-His-Ome HCl. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the development of more water-soluble derivatives of this compound could improve its in vivo efficacy.
Synthesis Methods
The synthesis of N-Me-His-Ome HCl involves the reaction of this compound histamine with formaldehyde and subsequent reduction with sodium borohydride. The final product is obtained as a white crystalline solid that is soluble in water and ethanol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-Me-His-Ome HCl has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-nociceptive effects, making it a potential candidate for the treatment of pain.
properties
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718492 |
Source
|
Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118384-75-1 |
Source
|
Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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